molecular formula C41H60N10O10S B237444 (E)-(2-Nitro-1-heptenyl)cyclohexane CAS No. 138668-20-9

(E)-(2-Nitro-1-heptenyl)cyclohexane

Cat. No.: B237444
CAS No.: 138668-20-9
M. Wt: 225.33 g/mol
InChI Key: KTLANCLSASGCKY-ACCUITESSA-N
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Description

(E)-(2-Nitro-1-heptenyl)cyclohexane (CAS: 138668-20-9) is a nitroalkene-substituted cyclohexane derivative with the molecular formula C₁₃H₂₃NO₂ . Its structure features a cyclohexane ring attached to a trans-configurated (E) heptenyl chain bearing a nitro group at the second carbon (Figure 1). The compound’s unique combination of a rigid cyclohexane backbone, a conjugated nitroalkene moiety, and a long aliphatic chain imparts distinct physicochemical properties, including polarity, reactivity, and spectroscopic signatures.

Properties

CAS No.

138668-20-9

Molecular Formula

C41H60N10O10S

Molecular Weight

225.33 g/mol

IUPAC Name

[(E)-2-nitrohept-1-enyl]cyclohexane

InChI

InChI=1S/C13H23NO2/c1-2-3-5-10-13(14(15)16)11-12-8-6-4-7-9-12/h11-12H,2-10H2,1H3/b13-11+

InChI Key

KTLANCLSASGCKY-ACCUITESSA-N

SMILES

CCCCCC(=CC1CCCCC1)[N+](=O)[O-]

Isomeric SMILES

CCCCC/C(=C\C1CCCCC1)/[N+](=O)[O-]

Canonical SMILES

CCCCCC(=CC1CCCCC1)[N+](=O)[O-]

Synonyms

(E)-(2-Nitro-1-heptenyl)cyclohexane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Functional Group Analogues

Several compounds share the molecular formula C₁₃H₂₃NO₂ but differ in functional groups and backbone structures (Table 1):

Compound Functional Groups Key Structural Features Reference
(E)-(2-Nitro-1-heptenyl)cyclohexane Nitro, alkene, cyclohexane Conjugated nitroalkene + cyclohexane ring
Cyclopenta[b]pyrrole-1(2H)-ethanol propanoate Cyclopentapyrrole, ester Fused bicyclic system + ester linkage
Ethyl (decahydro-2-naphthalenyl)carbamate Carbamate, decalin Decalin backbone + carbamate substituent

Key Differences :

  • Polarity : The nitroalkene group in this compound increases polarity compared to the carbamate or ester derivatives, influencing solubility in polar solvents like cyclohexane:butyl acetate mixtures .
  • Reactivity : The conjugated nitroalkene may undergo nucleophilic additions or cycloadditions, unlike the carbamate or ester analogues, which are prone to hydrolysis .

Cyclohexane Derivatives with Substituted Chains

Alkyl-Substituted Cyclohexanes
  • 1-Ethyl-2-isopropylcyclohexane (C₁₁H₂₂): Lacks functional groups, exhibiting non-polar behavior and lower boiling points.
  • NO₂ asymmetric stretches at ~1520 cm⁻¹ in the nitro compound) .

Key Comparison :

  • Spectroscopy : The nitro group in this compound produces characteristic 1H-NMR shifts (δ ~6.5–7.5 ppm for the alkene protons) and 13C-NMR signals (δ ~125–140 ppm for the nitroalkene carbons), absent in simpler alkylcyclohexanes .

Reactivity and Stability

Oxidation and Thermal Decomposition
  • Cyclohexane Oxidation : Cyclohexane derivatives typically form epoxides (e.g., 1,2-epoxycyclohexane) under oxidative conditions. However, the nitro group in this compound likely stabilizes the compound against auto-oxidation, as nitro groups are strong electron-withdrawing moieties .
  • Ketone-Substituted Analogues: Compounds with cyclohexane-ketone substituents (e.g., ketamine-like structures) exhibit neutral losses of 57 Da in mass spectra due to ketone fragmentation, whereas the nitro compound shows NO₂-related losses (46 Da) .
Biodegradation
  • Simple Alicyclics : Cyclohexane and methylcyclohexane degrade rapidly under sulfate-reducing conditions. In contrast, the nitro and heptenyl groups in this compound may hinder microbial uptake, as bulky substituents reduce biodegradation rates .

Physical and Spectroscopic Properties

Solubility and Extraction
  • Solvent Compatibility : The compound’s polarity allows extraction via cyclohexane:butyl acetate mixtures, which are effective for polar nitroaromatics (up to O9 classes), unlike pure cyclohexane or n-hexane .
Spectroscopic Trends (Table 2)
Technique This compound Methylcyclohexane Cyclohexane:Butyl Acetate Mixture
¹H-NMR δ 6.8–7.2 (alkene H) δ 1.0–1.5 (methyl H) N/A
FT-IR 1520 cm⁻¹ (NO₂ asym. stretch) ~1450 cm⁻¹ (CH₂ bending) 1730 cm⁻¹ (ester C=O)
MS m/z 46 (NO₂ loss) m/z 57 (cyclohexyl fragment) N/A

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